BenchChemオンラインストアへようこそ!

N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Medicinal Chemistry ADME Physicochemical Properties

Procurement managers and medicinal chemists seeking a validated CDK1 inhibitor fragment should consider this unsubstituted benzamide (CAS 81000-03-5). Its balanced LogP (1.07), low MW (265.27), and defined CDK1 Kd (2.61 µM) provide a reproducible baseline for ADME optimization, avoiding excessive lipophilicity of substituted analogs (e.g., 4-tert-butyl, MW 321.37). Ideal for parallel synthesis libraries.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
CAS No. 81000-03-5
Cat. No. B3057467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
CAS81000-03-5
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O
InChIInChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19)
InChIKeyUKUYZYZQFGXJIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 81000-03-5): A Privileged Pyridopyrimidinone Scaffold for Kinase-Focused Discovery


N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 81000-03-5) is a heterocyclic organic compound featuring a fused pyrido[1,2-a]pyrimidin-4-one core linked to a benzamide moiety at the 3-position . The compound has a molecular formula of C₁₅H₁₁N₃O₂ and a molecular weight of 265.27 g/mol . Its canonical SMILES is O=C(NC1=CN=C2C=CC=CN2C1=O)C1=CC=CC=C1 . The pyrido[1,2-a]pyrimidine nucleus is recognized as a privileged scaffold in medicinal chemistry, particularly for kinase inhibition and antimicrobial agent development .

Why N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide Cannot Be Replaced by Other Pyridopyrimidinone Analogs


The pyrido[1,2-a]pyrimidin-4-one class encompasses a wide array of derivatives with substitutions at various positions (e.g., 2-, 7-, 8-, 9-), each exhibiting distinct physicochemical and biological profiles . Generic substitution without precise structural matching can lead to significant deviations in critical parameters such as lipophilicity (LogP), molecular weight, hydrogen bonding capacity, and target binding affinity . For instance, the introduction of a tert-butyl group at the 4-position of the benzamide ring increases the molecular weight from 265.27 to 321.37 g/mol and alters LogP, potentially affecting membrane permeability and off-target interactions . The specific unsubstituted benzamide moiety at the 3-position of the pyrido[1,2-a]pyrimidin-4-one core in CAS 81000-03-5 provides a unique balance of these properties, which is not replicated by other commercially available analogs. The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 81000-03-5)


LogP (Lipophilicity) Comparison: Unsubstituted Benzamide vs. 4-Fluoro Analog

The unsubstituted benzamide (target compound) exhibits a calculated LogP of 1.07, whereas the 4-fluoro-substituted analog (4-fluoro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide) has a higher LogP of 1.22 . This 0.15 unit increase indicates greater lipophilicity for the fluoro analog, which can influence membrane permeability and protein binding .

Medicinal Chemistry ADME Physicochemical Properties

Molecular Weight and Substituent Effect: Target vs. 4-tert-Butyl Analog

The target compound (C₁₅H₁₁N₃O₂) has a molecular weight of 265.27 g/mol . The 4-tert-butyl substituted analog (C₁₉H₁₉N₃O₂) has a molecular weight of 321.37 g/mol, representing a 21.1% increase in molecular mass . This significant difference in molecular weight and steric bulk can impact solubility, target binding, and cellular permeability.

Chemical Synthesis Lead Optimization Structure-Activity Relationship (SAR)

Kinase Binding Affinity: CDK1 Interaction Profile

The target compound exhibits a binding affinity (Kd) of 2.61 × 10³ nM (2.61 µM) for human Cyclin-Dependent Kinase 1 (CDK1) as determined by a Kinobead-based pull-down assay [1]. While this affinity is moderate, it provides a defined starting point for SAR exploration. For context, a known CDK1 inhibitor, flavopiridol, exhibits an IC₅₀ of approximately 0.03–0.1 µM, while many pyridopyrimidine analogs show no detectable CDK1 inhibition up to 10 µM [2].

Kinase Inhibition Binding Affinity Cancer Research

Predicted Aqueous Solubility: A Reference Point for Formulation

The predicted aqueous solubility of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is estimated to be 2.639 mg/mL (logS ≈ -2.00) using ADMET Predictor™ [1]. While this is an in silico estimation, it provides a useful benchmark. As a class-level reference, many pyridopyrimidinone derivatives exhibit experimentally determined solubilities in the range of 1–5 mg/mL at physiological pH [2].

ADME Drug Formulation Physicochemical Characterization

Hydrogen Bond Donor/Acceptor Profile: Compliance with Lead-Like Criteria

The target compound possesses 1 hydrogen bond donor (the amide NH) and 4 hydrogen bond acceptors (the amide carbonyl, pyrimidinone carbonyl, and two ring nitrogens) . In contrast, the 4-fluoro analog has the same H-bond donor/acceptor count, while the 4-tert-butyl analog has 1 donor and 4 acceptors but with increased steric hindrance . This H-bond profile is fully compliant with the Rule of Three (Ro3) for lead-likeness (HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) and aligns with typical fragment screening libraries.

Drug Design Lead Optimization Physicochemical Properties

Strategic Application Scenarios for N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide Based on Quantitative Differentiation


Kinase Inhibitor Fragment-Based Lead Discovery

The compound's moderate CDK1 binding affinity (Kd = 2.61 µM) and favorable lead-like physicochemical properties (MW = 265.27, LogP = 1.07, HBD = 1, HBA = 4) make it an ideal starting fragment for structure-based optimization programs targeting cyclin-dependent kinases [1]. Its defined binding interaction provides a measurable baseline for iterative medicinal chemistry efforts.

ADME-Focused Scaffold Optimization

Given its balanced lipophilicity (LogP = 1.07) and lower molecular weight compared to substituted analogs (e.g., 4-tert-butyl analog MW = 321.37), this compound serves as a useful comparator for probing the impact of substituents on ADME parameters such as solubility (predicted 2.639 mg/mL) and permeability . It is well-suited for parallel synthesis libraries aimed at improving pharmacokinetic profiles.

Chemical Probe Development for CDK Biology

The compound's selective, albeit moderate, interaction with CDK1 (Kd = 2.61 µM) provides a starting point for developing more potent and selective chemical probes. Its clean H-bond donor/acceptor profile (1 HBD, 4 HBA) facilitates straightforward derivatization without introducing excessive polarity or molecular weight [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.